- An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcoholsRSC Advances, 2014, 4(76), 40561-40568,
Cas no 93-02-7 (2,5-Dimethoxybenzaldehyde)
2,5-Dimethoxybenzaldehyde structure
2,5-Dimethoxybenzaldehyde Properties
Names and Identifiers
-
- 2,5-Dimethoxybenzaldehyde
- 2,5-Dimethylbenzaldehyde
- 2,5-(MeO)2PhCHO
- 2,5-dimethoxy-benzaldehyde
- 2,5-dimethoxybenzenecarbaldehyde
- 2,5-dimethoxycarboxaldehyde
- Benzaldehyde,2,5-dimethoxy
- EINECS 202-211-5
- gentisic aldehyde dimethyl ether
- Benzaldehyde, 2,5-dimethoxy-
- 2,5-Dimethoxy benzaldehyde
- W49S1PPL78
- AFUKNJHPZAVHGQ-UHFFFAOYSA-N
- NSC6315
- PubChem2176
- GENTISIC ALDEHYDE
- 2,5-dimethoxybenzaldehyd
- 2,5-dimethoxybenzaldehye
- 2.5-dimethoxybenzaldehyde
- 2,5 -dimethoxybenzaldehyde
- DSSTox_CID_31193
- DSSTox_GSID_52620
- KSC490M2R
- 2,5-Dimethoxybenzaldehyde,97%
- 2,5-Dimethoxybenzald
- 5-DiMethoxy benzaldehyde
- 2,5-DiMethoxybenzaldehyde, 97% 25GR
- NSC 6315
- 93-02--7
- 2,5-Dimethoxybenzaldehyde Vetec(TM) reagent grade, 98%
- 2,5-Dimethoxybenzaldehyde (ACI)
- BBL023745
- CAS-93-02-7
- STK301598
- UNII-W49S1PPL78
- DIMETHOXYBENZALDEHYDE, 2,5-
- AI3-19307
- BRN 0509301
- BCP05725
- NS00039516
- Benzaldehyde, 2,5dimethoxy
- Q4596796
- YSWG665
- DTXSID5052620
- 2-Hydroxy-5-methoxybenzaldehyde, methyl ether
- 2,5-Dimethoxybenzaldehyde, 99%
- AKOS000118971
- 93-02-7
- SY003540
- DB-020095
- CHEMBL3560070
- MFCD00003314
- F2190-0615
- NCGC00357176-01
- D1111
- CS-W007635
- NSC-6315
- SCHEMBL172939
- 2,5-Dimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%
- AC-8438
- Tox21_303938
- DTXCID9031193
- PS-6288
- W-100261
- CHEBI:183284
- +Expand
-
- MFCD00003314
- AFUKNJHPZAVHGQ-UHFFFAOYSA-N
- 1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3
- O=CC1C(OC)=CC=C(OC)C=1
- 0509301
Computed Properties
- 166.06300
- 0
- 3
- 3
- 166.063
- 12
- 147
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- 0
- 35.5
Experimental Properties
- 1.51630
- 35.53000
- 1.5260 (estimate)
- Soluble in chloroform and methanol. Slightly soluble in water.
- 146 °C/10 mmHg(lit.)
- 46-48 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - 795mg/l
- Yellowish crystalline powder
- Soluble in ethanol, ether and other organic solvents.
- Air Sensitive
- 1.1708 (rough estimate)
2,5-Dimethoxybenzaldehyde Security Information
- GHS07 GHS08
- CU5740500
- 2
- S26; S36/37/39; S24/25; S36
- R36/37/38; R43
- Xi
- NONH for all modes of transport
- H315,H319,H334,H335
- P261,P305+P351+P338,P342+P311
- warning
- Store at room temperature
- 36/37/38-43
- Danger
- Yes
2,5-Dimethoxybenzaldehyde Customs Data
- 2942000000
-
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,5-Dimethoxybenzaldehyde Price
2,5-Dimethoxybenzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile , Water ; rt → 60 °C; 45 min, 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Methanol , Dichloromethane ; 1 h, rt
Reference
- Anodic Oxidation on a Boron-Doped Diamond Electrode Mediated by Methoxy RadicalsAngewandte Chemie, 2012, 51(22), 5443-5446,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Silica , Nitrate (H(NO3)21-), nitrosyl, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane… Solvents: Dichloromethane ; 5 min, rt
Reference
- Deprotection of 1,1-diacetates with [NO+·crown·H(NO3)2-]Synthetic Communications, 2002, 32(18), 2803-2808,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: BINOL , Cupric nitrate , Aluminum nitrate ; 16 h, rt
Reference
- Reusable Copper-Aluminum Hydrotalcite/rac-BINOL System for Room Temperature Selective Aerobic Oxidation of AlcoholsAdvanced Synthesis & Catalysis, 2009, 351(16), 2633-2637,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Platinum Solvents: Toluene ; 3 h, 80 °C
Reference
- Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen AtmosphereScientific Reports, 2020, 10(1),,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Carbon , Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ; 2 h, 80 °C
Reference
- Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen AtmosphereScientific Reports, 2020, 10(1),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium , Aluminum hydroxide oxide ; 3 h, rt
Reference
- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditionsScientific Reports, 2020, 10(1),,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Titanium tetrafluoride Solvents: Water ; 5 h, 60 °C
Reference
- Mild and chemoselective synthesis and deprotection of geminal diacetates catalyzed by titanium(IV) halidesSynthesis, 2010, (16), 2713-2720,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Stannous chloride Solvents: Acetonitrile
Reference
- Efficient and selective deprotection of aryl aldehyde diacetates catalyzed by tin(II) chloride dihydrateIndian Journal of Chemistry, 1999, (10), 1223-1225,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Bismuth trichloride Solvents: Chloroform
Reference
- Bismuth(III) chloride; an efficient and selective catalyst for deprotection of 1,1-diacetatesSynthetic Communications, 1999, 29(16), 2741-2746,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Toluene , Water ; 24 h, 25 °C
Reference
- Preparation of aldehydes or ketones by photochemical dehydrogenation of primary or secondary alcohols using rhodium-doped strontium titanium oxide having ruthenium supported thereon, Japan, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3-pyridinecarboxylic … Solvents: Acetonitrile
Reference
- 3-carboxypyridinium chlorochromate (CPCC). A mild, efficient, and inexpensive reagent for oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers under non-aqueous conditionsSynthesis, 1997, (7), 756-758,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,6-pyridinedicarboxy… Solvents: Acetonitrile ; 5 min, rt
Reference
- 2,6-Dicarboxypyridinium chlorochromate. An efficient and selective reagent for the mild deprotection of acetals, thioacetals, and 1,1-diacetates to carbonyl compoundsMonatshefte fuer Chemie, 2004, 135(10), 1243-1249,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: 1,2-Benziodoxole, 1,1,1,3-tetrahydro-3-oxo-1,1,1-tris(1-oxobutoxy)- Solvents: Butyric anhydride ; 0.3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt; 15 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt; 15 min, rt
Reference
- Selective oxidation process for alcohols with enhanced safety by using 1,1,1-trialkanoyl periodinane derivatives in anhydride solutions, United States, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride
Reference
- An efficient and selective method for conversion of oximes and semicarbazones to the corresponding carbonyl compounds under solvent-free conditionsSynthetic Communications, 2001, 31(8), 1187-1194,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride
1.2 Solvents: Carbon tetrachloride
1.2 Solvents: Carbon tetrachloride
Reference
- An efficient and selective oxidation of benzylic alcohols to the corresponding carbonyl compounds under solvent-free conditionsChemistry Letters, 2000, (2), 120-121,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Phosphoric acid Catalysts: Rhodium , Ruthenium , Strontium titanium oxide (SrTiO3) Solvents: Toluene , Water ; 24 h, pH 3.4, 25 °C
Reference
- Redox-Selective Generation of Aldehydes and H2 from Alcohols under Visible LightChemistry - A European Journal, 2013, 19(29), 9452-9456,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium carbonate (Li2CO3) , Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 48 h, 60 °C
Reference
- Method for preparing benzaldehyde or phenone compound by oxidation of benzyl alcohol in ionic liquid, Korea, , ,
2,5-Dimethoxybenzaldehyde Raw materials
- 1-Octanol
- 1,4-Dimethoxybenzene
- 2H-Pyran, 2-[(2,5-dimethoxyphenyl)methoxy]tetrahydro-
- 2,5-Dimethoxybenzyl Alcohol
- Hydrazinecarboxamide, 2-[(2,5-dimethoxyphenyl)methylene]-
- 1,1-Dichlorodimethyl ether
- Methanediol, (2,5-dimethoxyphenyl)-, diacetate
2,5-Dimethoxybenzaldehyde Preparation Products
2,5-Dimethoxybenzaldehyde Suppliers
Minglong (Xianning) Medicine Co., Ltd.
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(CAS:93-02-7)2.5- dimethoxybenzaldehyde
ML 2024-12
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1G~1KG~25KG
99%
Monday, 21 October 2024 11:31
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2,5-Dimethoxybenzaldehyde Related Literature
-
Daniele Cespi,Evan S. Beach,Thomas E. Swarr,Fabrizio Passarini,I. Vassura,Peter J. Dunn,Paul T. Anastas Green Chem. 2015 17 3390
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2. Solvent-free synthesis of bismuth thiolates and carboxylatesPhilip C. Andrews,Glen B. Deacon,W. Roy Jackson,Melissa Maguire,Natalie M. Scott,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2002 4634
-
3. Chemistry of fruit flies: composition of the male rectal gland secretions of some species of South-East Asian Dacinae. Re-examination of Dacus cucurbitae(melon fly)Michael V. Perkins,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wilfried A. K?nig J. Chem. Soc. Perkin Trans. 1 1990 1111
-
4. CCCLX.—The condensation of phenols with chloralFrederick Daniel Chattaway J. Chem. Soc. 1926 129 2720
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
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Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Philip C. Andrews Dalton Trans. 2014 43 12904
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Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Kellie L. Tuck,Philip C. Andrews Dalton Trans. 2015 44 18215
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Peter J. Dunn,Stephen Galvin,Kevin Hettenbach Green Chem. 2004 6 43
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Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686
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Srinivasan A. Kaliyaperumal,Shyamapada Banerjee,Syam Kumar U. K. Org. Biomol. Chem. 2014 12 6105
93-02-7 (2,5-Dimethoxybenzaldehyde) Related Products
- 700-44-7(2-Hydroxy-6-methoxybenzaldehyde)
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Recommended suppliers
Shanghai Wibson Biotechnology Co., Ltd.
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(CAS:93-02-7)2,5-Dimethoxybenzaldehyde
99%/99%
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166.0/330.0